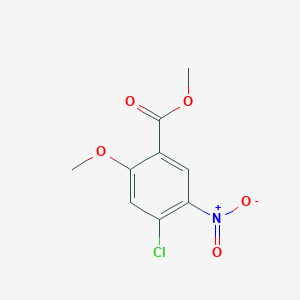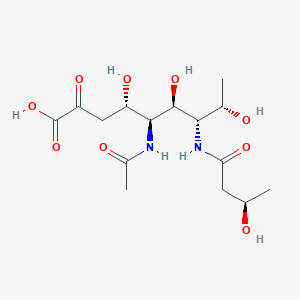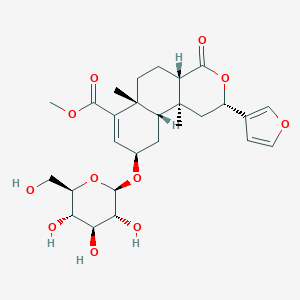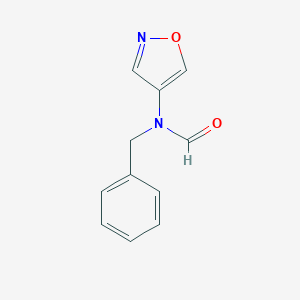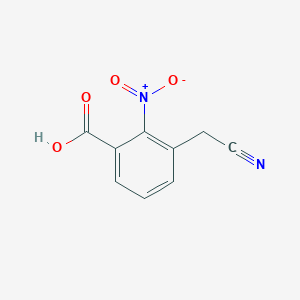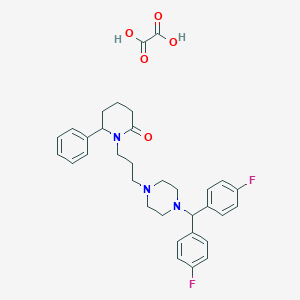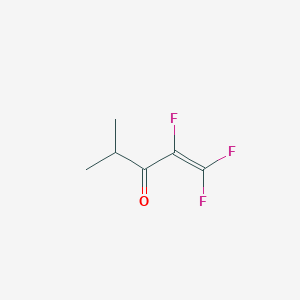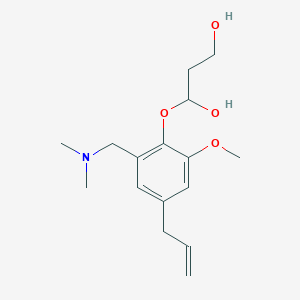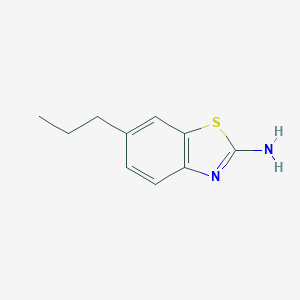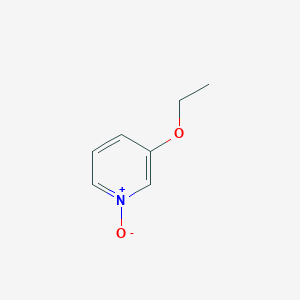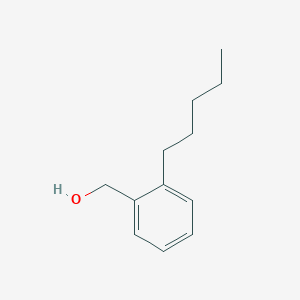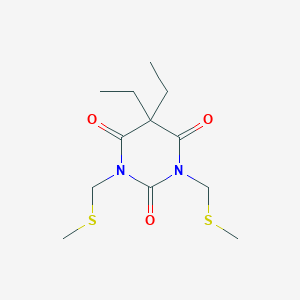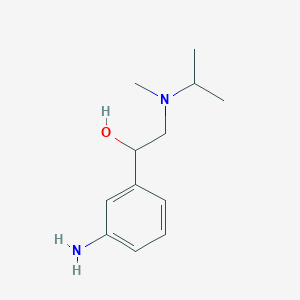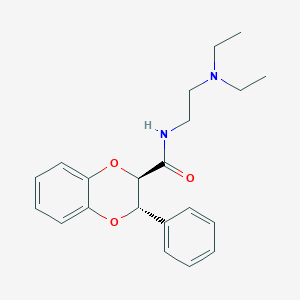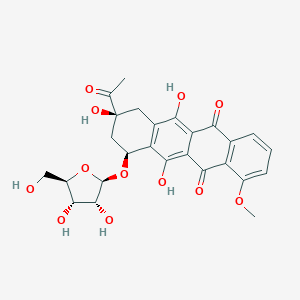
7-O-Ribofuranosyldaunomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Ribofuranosyldaunomycinone is a natural product that belongs to the anthracycline family of antibiotics. It is commonly referred to as RDM-1 and is produced by Streptomyces sp. RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines.
Wirkmechanismus
RDM-1 exerts its cytotoxic activity by intercalating into DNA and inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity.
Biochemische Und Physiologische Effekte
RDM-1 has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity. RDM-1 has also been shown to induce oxidative stress in cancer cells, which results in the production of reactive oxygen species (ROS) and the activation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of RDM-1 is its potent cytotoxic activity against various cancer cell lines. RDM-1 also has a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies. However, RDM-1 has some limitations for lab experiments, such as its low solubility in water, which makes it difficult to administer in vivo. RDM-1 also has some toxic side effects, which limit its clinical use.
Zukünftige Richtungen
There are many future directions for the research and development of RDM-1. One direction is to develop new analogs of RDM-1 with improved solubility and reduced toxicity. Another direction is to investigate the potential of RDM-1 in combination with other chemotherapeutic agents to enhance its cytotoxic activity. Additionally, the development of new drug delivery systems for RDM-1 could improve its efficacy and reduce its toxicity. Finally, further research is needed to fully understand the mechanism of action of RDM-1 and its potential for the treatment of various types of cancer.
Conclusion
In conclusion, RDM-1 is a promising natural product with potent cytotoxic activity against various cancer cell lines. Its unique mechanism of action makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments. The future directions for the research and development of RDM-1 are promising and could lead to the development of new and effective cancer therapies.
Synthesemethoden
RDM-1 is synthesized by the fermentation of Streptomyces sp. The isolation of RDM-1 involves the extraction of the compound from the culture broth followed by purification using various chromatographic techniques. The chemical structure of RDM-1 was determined using various spectroscopic techniques such as UV, IR, and NMR.
Wissenschaftliche Forschungsanwendungen
RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which is an important enzyme involved in DNA replication and cell division. RDM-1 has also been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
Eigenschaften
CAS-Nummer |
105444-04-0 |
|---|---|
Produktname |
7-O-Ribofuranosyldaunomycinone |
Molekularformel |
C26H26O12 |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O12/c1-9(28)26(35)6-11-16(13(7-26)37-25-24(34)21(31)14(8-27)38-25)23(33)18-17(20(11)30)19(29)10-4-3-5-12(36-2)15(10)22(18)32/h3-5,13-14,21,24-25,27,30-31,33-35H,6-8H2,1-2H3/t13-,14+,21+,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
OJTIHTGLDWDELH-MCDZYTKUSA-N |
Isomerische SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
Kanonische SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
Synonyme |
7-O-(D-ribofuranosyl)daunomycinone 7-O-RFDNM 7-O-ribofuranosyldaunomycinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



